2,2,2-trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate
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Overview
Description
2,2,2-Trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate is a complex organic compound that features a trifluoroethyl group, an indole derivative, and a cyclohexane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Ethyl Group: The 2,5-dimethyl-1H-indole is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Carbamoylation: The alkylated indole is reacted with an isocyanate to form the carbamoyl group.
Cyclohexane Carboxylation: The final step involves esterification of the carbamoylated indole with 2,2,2-trifluoroethyl cyclohexane-1-carboxylate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbamoyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbamoyl derivatives.
Substitution: Substituted trifluoroethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety makes it a candidate for drug development, particularly for its potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The trifluoroethyl group imparts unique physical properties, making the compound useful in the development of advanced materials such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways involving indole derivatives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Indole Derivative: The indole moiety can interact with biological receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis.
Trifluoroethyl Group: This group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl acrylate: Used in polymer synthesis.
2,2,2-Trifluoroethyl trifluoroacetate: Used in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate is unique due to its combination of a trifluoroethyl group and an indole derivative, which imparts both chemical stability and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27F3N2O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-[2-(2,5-dimethyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H27F3N2O3/c1-13-7-8-19-18(11-13)15(14(2)27-19)9-10-26-20(28)16-5-3-4-6-17(16)21(29)30-12-22(23,24)25/h7-8,11,16-17,27H,3-6,9-10,12H2,1-2H3,(H,26,28) |
InChI Key |
OHOKVVUGDQTARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F)C |
Origin of Product |
United States |
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